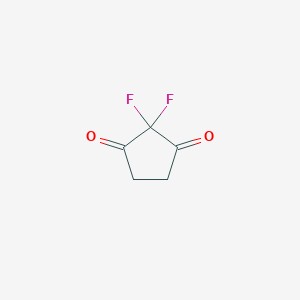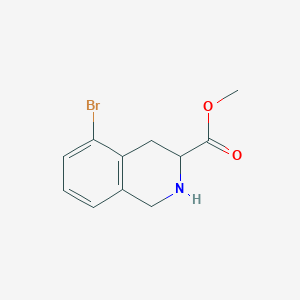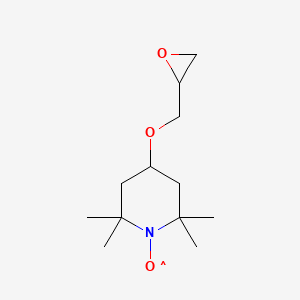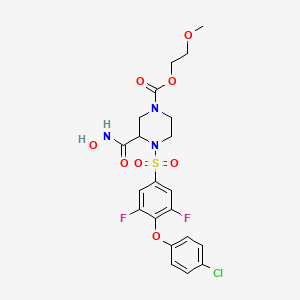![molecular formula C11H12FNO4 B3027109 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran CAS No. 1233952-73-2](/img/structure/B3027109.png)
2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran
Descripción general
Descripción
The compound "2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran" is a chemically synthesized molecule that incorporates a tetrahydrofuran moiety. Tetrahydrofuran derivatives are of significant interest in organic chemistry due to their presence in various biologically active compounds and their utility as solvents and synthetic intermediates. The presence of fluorine and nitro groups in the molecule suggests potential for activity in biological systems or as an intermediate in organic synthesis .
Synthesis Analysis
The synthesis of tetrahydrofuran derivatives can be approached through various methods. For instance, multienzymatic stereoselective cascade processes have been used to synthesize enantiopure 2-methyl-3-substituted tetrahydrofurans, which are key precursors for drugs and other biologically active products . Additionally, the use of alpha-nitro ketone intermediates in the synthesis of 3-substituted 2-nitromethylenetetrahydrofurans demonstrates the versatility of tetrahydrofuran derivatives in organic synthesis . A practical synthesis approach has been developed for a related compound, (2R,3S,5S)-2-acetoxy-3-fluoro-5-(p-toluoyloxymethyl)tetrahydrofuran, which serves as a key intermediate for the synthesis of nucleoside analogs . These methods could potentially be adapted or provide insights into the synthesis of "2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran".
Molecular Structure Analysis
The molecular structure of tetrahydrofuran derivatives is crucial for their reactivity and application. The stereochemistry of such compounds can be controlled through asymmetric synthesis or stereoselective reactions, as seen in the synthesis of 2-substituted tetrahydrofurans . The presence of substituents such as fluorine and nitro groups can influence the electronic properties of the molecule and its interaction with biological targets or other chemical reagents .
Chemical Reactions Analysis
Tetrahydrofuran derivatives participate in a variety of chemical reactions. For example, intramolecular displacement reactions have been employed for the stereoselective synthesis of 2-substituted tetrahydrofurans . Multicatalytic synthesis involving bismuth(III) triflate catalyzed intramolecular hydroalkoxylation of unactivated olefins has been used to create complex tetrahydrofuran structures . These reactions highlight the reactivity of the tetrahydrofuran ring and its potential to undergo further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydrofuran derivatives, such as 2-Methyltetrahydrofuran (2-MeTHF), make them appealing for various applications. Their low miscibility with water, high boiling point, and remarkable stability are advantageous in syntheses involving organometallics and organocatalysis . These properties are important to consider when working with "2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran", as they will affect its behavior as a solvent or reactant in chemical processes.
Aplicaciones Científicas De Investigación
High-Performance Liquid Chromatography
2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran has been utilized in the domain of high-performance liquid chromatography (HPLC). Specifically, it serves as a precolumn fluorescent labeling reagent for HPLC of amino acids, including proline and hydroxyproline. This application is significant for its sensitivity and efficiency in detecting amino acids at low levels (Watanabe & Imai, 1981).
Synthesis of Bioactive Compounds
The chemical serves as an intermediate in the synthesis of bioactive compounds like 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran. These compounds have been used to probe the Drosophila neonicotinoid-nicotinic acetylcholine receptor interaction, demonstrating the chemical's role in advancing neurochemical research (Zhang, Tomizawa, & Casida, 2004).
Multienzymatic Stereoselective Cascade Process
The compound plays a crucial role in multienzymatic stereoselective cascade processes. This application is particularly relevant in the synthesis of enantiopure 2-methyl-3-substituted tetrahydrofurans, which are key precursors of several biologically active products like drugs and flavors (Brenna et al., 2017).
Biomass-Derived Solvent in Organic Chemistry
2-Methyl-tetrahydrofuran, closely related to 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran, has been identified as a promising alternative solvent derived from renewable resources. This application is important for its potential in environmentally friendly synthesis strategies across various fields including organometallics and biotransformations (Pace et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
2-[(2-fluoro-6-nitrophenoxy)methyl]oxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO4/c12-9-4-1-5-10(13(14)15)11(9)17-7-8-3-2-6-16-8/h1,4-5,8H,2-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLODFITPQPLPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=C(C=CC=C2F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301229165 | |
| Record name | 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301229165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran | |
CAS RN |
1233952-73-2 | |
| Record name | 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233952-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301229165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(1,1-diMethylethyl)dihydro-1,5-dioxo-(3R,7aR)-1H,3H-Pyrrolo[1,2-c]oxazole-7a(5H)-carboxaldehyde](/img/structure/B3027026.png)







![5-Chloro-6-iodo-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B3027039.png)




![Benzenamine, 4-[(2-chloro-4-pyridinyl)oxy]-2,5-difluoro-](/img/structure/B3027049.png)